REACTION_CXSMILES
|
[CH:1]12[C:10](=[O:11])O[C:7](=[O:8])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH3:12]>>[CH:1]12[C:10](=[O:11])[NH:12][C:7](=[O:8])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C12C(CCCC1)C(=O)OC2=O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CCCC1)C(NC2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH:1]12[C:10](=[O:11])O[C:7](=[O:8])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2.[NH3:12]>>[CH:1]12[C:10](=[O:11])[NH:12][C:7](=[O:8])[CH:2]1[CH2:3][CH2:4][CH2:5][CH2:6]2
|
Name
|
|
Quantity
|
3 g
|
Type
|
reactant
|
Smiles
|
C12C(CCCC1)C(=O)OC2=O
|
Name
|
|
Quantity
|
3.4 g
|
Type
|
reactant
|
Smiles
|
N
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
was heated
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
C12C(CCCC1)C(NC2=O)=O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |